Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate
Description
Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate is an aromatic ester featuring a methyl benzoate core linked via a methylene group to a phenoxy ring substituted with a reactive isocyanate group (–NCO) at the para position. This compound is of interest in medicinal chemistry and materials science due to its dual functionality: the benzoate ester provides stability and lipophilicity, while the isocyanate group enables covalent interactions with nucleophiles (e.g., amines, thiols), making it valuable for synthesizing ureas, carbamates, or polymer precursors .
Properties
CAS No. |
918434-60-3 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl 4-[(4-isocyanatophenoxy)methyl]benzoate |
InChI |
InChI=1S/C16H13NO4/c1-20-16(19)13-4-2-12(3-5-13)10-21-15-8-6-14(7-9-15)17-11-18/h2-9H,10H2,1H3 |
InChI Key |
VVAHBIAUKJKFCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 4-isocyanatobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Urea or carbamate derivatives.
Scientific Research Applications
Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and coatings due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea or carbamate linkages. These reactions are crucial in various applications, including polymerization and enzyme inhibition.
Comparison with Similar Compounds
Structural Analogs with Varied Phenoxy Substituents
The reactivity and applications of Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate depend heavily on the substituent attached to the phenoxy ring. Key analogs include:
Key Observations :
- Isocyanate vs. Amine : The isocyanate group (–NCO) in the target compound offers higher electrophilicity compared to the amine (–NH₂) in compound 21, enabling covalent bond formation. This makes it more reactive but less stable under humid conditions .
- Aldehyde vs. Isocyanate : The aldehyde substituent (–CHO) in analog C () is less reactive than –NCO but serves as a versatile intermediate for condensation reactions .
Functional Group Variations on the Benzoate Core
Modifications to the benzoate ester or its substituents significantly alter physicochemical properties:
Key Observations :
- Ester Group Impact: Ethyl esters (e.g., Ethyl 4-(carbamoylamino)benzoate) exhibit higher solubility in polar solvents compared to methyl esters, which may enhance bioavailability .
- Hydroxy vs. Alkoxy Groups : The presence of –OH (as in Methyl 4-benzyloxy-2-hydroxybenzoate) introduces hydrogen-bonding interactions, critical for material science applications .
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